molecular formula C₁₄H₂₀O₃ B029058 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol CAS No. 58344-42-6

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol

Cat. No. B029058
CAS RN: 58344-42-6
M. Wt: 236.31 g/mol
InChI Key: KZMOPPALPUQHAR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol” is a chemical compound that is structurally similar to 3-Methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine degradation . In the brain, MHPG is the principal norepinephrine metabolite and is released into the blood and cerebrospinal fluid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcones, including 1-(3’-methoxy-4’-hydroxyphenyl)-3-(substituted aryl)-2-propen-1-ones, were synthesized by a Claisen–Schmidt condensation reaction in a basic medium .

Scientific Research Applications

  • Understanding Oxidative Stress

    The study of compounds like 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentane, which is structurally related to the compound , aids in understanding the effects of oxidative stress on biological systems (Collins & Jacobs, 1986).

  • Development of Anti-Inflammatory Drugs

    Research involving the synthesis of dimethyl ethers of related compounds provides insights valuable for developing new anti-inflammatory drugs (Hirose, Ishikawa, & Nakatsuka, 1968).

  • Hydroformylation Processes

    The hydroformylation of similar alcohols, such as 4-penten-1-ol, can yield various products, depending on factors like solution ionic strength and temperature (Sullivan et al., 2004).

  • Sedative Properties

    Certain analogs like 3,4-Bis(p-methoxyphenyl)-1-hexyne-3-ol have been found to possess sedative properties and be practically non-toxic (Hofstetter & Smith, 1953).

  • Amine Reactions

    Studies on the reaction of amines with structurally similar ketones, like 1,1,1-trichloro-4-methoxy-3-penten-2-one, have provided insights into addition-elimination mechanisms (Gesser, Zucco, & Nome, 1995).

  • Synthesis Methods

    Alternative methods for synthesizing related compounds have been developed, providing more efficient pathways for obtaining specific chemical structures (Banerjee, Poon, & Bedoya, 2013).

properties

IUPAC Name

4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOPPALPUQHAR-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol

CAS RN

58344-42-6
Record name 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-METHOXY-4-HYDROXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76999ILB2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Reactant of Route 4
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.